Aprocitentan - 1103522-45-7

Aprocitentan

Catalog Number: EVT-259739
CAS Number: 1103522-45-7
Molecular Formula: C16H14Br2N6O4S
Molecular Weight: 546.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aprocitentan is a potent, orally active, dual endothelin receptor antagonist (ERA) currently under development for the treatment of difficult-to-control (resistant) hypertension. [, , , , , ] It acts by blocking the binding of endothelin-1 (ET-1) to both endothelin A (ETA) and endothelin B (ETB) receptors, exhibiting a higher affinity for ETB receptors. [, , , ] Aprocitentan is a metabolite of Macitentan, another endothelin receptor antagonist. [, ]

Mechanism of Action

Aprocitentan exerts its therapeutic effect by antagonizing both ETA and ETB receptors, effectively blocking the vasoconstrictive and pro-fibrotic effects of endothelin-1 (ET-1). [, , , ] This dual antagonism leads to vasodilation, reducing blood pressure, and potentially mitigating end-organ damage associated with hypertension. [, , , ] Aprocitentan exhibits a higher affinity for ETB receptors compared to ETA receptors (ratio of 1:16). []

Applications

7.1. Resistant Hypertension: Aprocitentan demonstrates substantial efficacy in lowering blood pressure in patients with resistant hypertension, a condition characterized by persistently elevated blood pressure despite the use of multiple antihypertensive medications. [, , , , , , , , , , ] Clinical trials, including the PRECISION study, have shown that Aprocitentan, when added to standard antihypertensive therapy, significantly reduces both office and ambulatory blood pressure in these patients. [, , , , , , , , ]

7.2. Ambulatory Blood Pressure Control: Aprocitentan demonstrates a notable impact on ambulatory blood pressure, particularly during nighttime. [, ] Research suggests it effectively reduces nighttime blood pressure and improves the dipping pattern (the normal nocturnal decrease in blood pressure), which is often blunted in resistant hypertension. [, ]

7.3. Potential in Specific Patient Populations: Research suggests Aprocitentan may hold promise for specific patient populations, including older adults and Black/African American patients with resistant hypertension, demonstrating significant blood pressure reductions in these groups. [, ] Further investigation is necessary to confirm these findings and understand the drug's efficacy and safety profile across diverse patient demographics.

7.4. Investigating the Endothelin System: Aprocitentan's development and clinical investigation provide valuable insights into the role of the endothelin system in the pathophysiology of hypertension, particularly resistant hypertension. [, , , , ] Its efficacy in lowering blood pressure further supports the importance of endothelin signaling in blood pressure regulation and highlights the potential of targeting this system for therapeutic intervention. [, , , , ]

Future Directions
  • Long-Term Safety and Efficacy: While initial studies show promise, long-term studies are needed to confirm the sustained efficacy and safety profile of Aprocitentan in resistant hypertension. [, ]
  • Impact on End-Organ Damage: Research exploring the potential benefits of Aprocitentan in preventing or reversing end-organ damage associated with resistant hypertension, such as cardiac and renal dysfunction, is warranted. [, ]
  • Specific Patient Populations: Further research is needed to evaluate the efficacy and safety of Aprocitentan in specific populations, including patients with chronic kidney disease, diabetes, and different ethnicities, to determine optimal treatment strategies for diverse patient groups. [, , , ]
  • Combination Therapies: Investigating the efficacy and safety of Aprocitentan in combination with other antihypertensive agents, particularly those targeting different pathways involved in resistant hypertension, could lead to more effective treatment approaches. []

Macitentan

  • Compound Description: Macitentan is an orally active, dual endothelin receptor antagonist (ERA) that acts as a prodrug. It is metabolized in the liver to its active metabolite, Aprocitentan. Macitentan is approved for the treatment of pulmonary arterial hypertension (PAH). []
  • Relevance: Aprocitentan is the active metabolite of Macitentan. After administration, Macitentan is rapidly and extensively metabolized to Aprocitentan, which is responsible for most of the pharmacological activity. Both compounds exhibit high affinity for both endothelin receptor subtypes, ETA and ETB. []

Valsartan

  • Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension, heart failure, and myocardial infarction. It functions by blocking the binding of angiotensin II to its receptor, leading to vasodilation and a reduction in blood pressure. [, , ]
  • Relevance: Valsartan is often used in combination with Aprocitentan in clinical trials for resistant hypertension. Studies have explored the synergistic effects of combining these two drugs to achieve better blood pressure control in patients who do not respond well to monotherapy. [, , ]

Amlodipine

  • Compound Description: Amlodipine is a long-acting calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition leads to vasodilation and a decrease in blood pressure. [, , , ]
  • Relevance: Amlodipine is another antihypertensive medication frequently combined with Aprocitentan in clinical trials, particularly in the context of resistant hypertension. The combination therapy aims to target multiple pathways involved in blood pressure regulation for enhanced efficacy. [, , , ]

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic that increases urine output by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron. It is widely used as an antihypertensive agent, often in combination with other medications. [, , , ]
  • Relevance: Similar to Valsartan and Amlodipine, Hydrochlorothiazide is frequently included in triple combination therapies alongside Aprocitentan in clinical trials focusing on resistant hypertension. The rationale behind this combination lies in targeting different mechanisms of blood pressure control. [, , , ]

Lisinopril

  • Compound Description: Lisinopril belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications and is prescribed to treat hypertension, heart failure, and following myocardial infarction. It functions by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. [, ]
  • Relevance: In some clinical studies, Lisinopril serves as a positive control to compare the efficacy and safety of Aprocitentan in lowering blood pressure. Researchers evaluate whether Aprocitentan can achieve similar or superior blood pressure reduction compared to an established antihypertensive drug like Lisinopril. [, ]

Spironolactone

  • Compound Description: Spironolactone is a potassium-sparing diuretic and an aldosterone receptor antagonist. It acts by blocking the effects of aldosterone, a hormone that promotes sodium and water retention, ultimately leading to a decrease in blood pressure. [, , ]

Firibastat

  • Compound Description: Firibastat is a first-in-class, brain-penetrant inhibitor of aminopeptidase A (APA), an enzyme involved in the renin-angiotensin system within the central nervous system. By inhibiting APA in the brain, Firibastat was expected to lower blood pressure by reducing sympathetic nervous system activity. []

Baxdrostat

  • Compound Description: Baxdrostat is a highly selective, oral aldosterone synthase inhibitor (ASI) currently being investigated as a potential treatment for resistant hypertension. It works by blocking the production of aldosterone in the adrenal glands, thereby reducing sodium and water retention and ultimately lowering blood pressure. [, , ]
  • Relevance: Baxdrostat represents another emerging pharmacological approach for resistant hypertension. While initial clinical trials showed promising results, subsequent studies have produced mixed outcomes. Further research is needed to determine its precise role in the management of resistant hypertension, particularly in comparison to agents like Aprocitentan. [, , ]

Properties

CAS Number

1103522-45-7

Product Name

Aprocitentan

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine

Molecular Formula

C16H14Br2N6O4S

Molecular Weight

546.2 g/mol

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)

InChI Key

DKULOVKANLVDEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Solubility

Soluble in DMSO

Synonyms

ACT-132577
aprocitentan
N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)sulfuric diamide
sulfamide, N-(5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.